Boc-Ser(Bzl)-OSu
Overview
Description
Boc-Ser(Bzl)-OSu, also known as Boc-O-benzyl-L-serine hydroxysuccinimide ester, is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis . It has a CAS number of 13650-73-2 and a molecular weight of 392.40 g/mol .
Synthesis Analysis
The synthesis of Boc-Ser(Bzl)-OSu involves adding the synthesized Boc-Ser(Bzl)-OSu crude product into a mixed solution of hydrogen chloride and ethyl acetate, and stirring for reaction . The reaction endpoint is judged by TLC spot plate in thin-layer chromatography .Molecular Structure Analysis
The molecular structure of Boc-Ser(Bzl)-OSu can be represented by the Hill formula C19H24N2O7 . The SMILES string representation isCC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O
. Chemical Reactions Analysis
Boc-Ser(Bzl)-OSu is used in peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues .Physical And Chemical Properties Analysis
Boc-Ser(Bzl)-OSu is a solid substance . It is stored at a temperature of −20°C .Scientific Research Applications
Peptide Conformational Analysis : Boc-Ser(Bzl)-OSu has been used in the study of peptide conformations. For example, infrared absorption spectroscopy was utilized to analyze the conformational behavior of peptide fragments in different solvents, revealing insights into the formation of intramolecular hydrogen bonds and typical β-sheet structures (Narita, Doi, & Nakai, 1987).
Solid-Phase Peptide Synthesis (SPPS) : Boc-Ser(Bzl)-OSu is integral in SPPS, which is widely used in laboratories and the pharmaceutical industry for synthesizing peptides. The compound plays a critical role in the Boc/Bzl chemistry strategy, known for its reliability in synthesizing long and complex peptides (Muttenthaler, Albericio, & Dawson, 2015).
Peptide Synthesis Methodology : Various methodologies for synthesizing benzyl O-benzyl-L-serinate hydrochloride, which involves Boc-Ser(Bzl)-OSu, have been explored. These methods include interactions with different reagents and conditions to achieve high yields and facilitate easier and faster synthesis (Yang Da-cheng, 2003).
Casein-Related Peptide Synthesis : In the synthesis of O-phosphoseryl-containing peptides with site-specific serine residues, Boc-Ser(Bzl)-OSu is utilized for selective use in peptide synthesis. This approach aids in the preparation of protected Ser(Bzl)/Ser(PO3Ph2)-containing peptides (Perich & Johns, 1991).
HIV Proteinase Research : Boc-Ser(Bzl)-OSu has been used in synthesizing protected peptides for studying HIV proteinase substrates. This includes the synthesis of analogs of an HIV proteinase nonapeptide substrate, providing important insights for HIV research (Bláha, Nemec, Tözsér, & Oroszlan, 1991).
Cellulose Conjugate Synthesis : In a study involving the synthesis of a peptide-cellulose conjugate, Boc-Ser(Bzl)-OSu was used in the synthesis of a protected hexapeptide, demonstrating the compound's utility in advanced biochemical applications (Ohkawa, Nishibayashi, Devarayan, Hachisu, & Araki, 2013).
Safety And Hazards
Boc-Ser(Bzl)-OSu should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYOALQRQBBDG-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Bzl)-OSu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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